molecular formula C11H18N2O3 B182179 Cyclo(L-Leu-trans-4-hydroxy-L-Pro) CAS No. 115006-86-5

Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

Cat. No. B182179
CAS RN: 115006-86-5
M. Wt: 226.27 g/mol
InChI Key: YEHIUWVXPQQDMC-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a natural compound isolated from Phellinus igniarius . It is a plant growth regulator . It is a cyclic peptide formed by the connection of L-leucine and trans-4-hydroxy-L-proline through a peptide bond .


Molecular Structure Analysis

The molecular formula of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is C11H18N2O3 . The IUPAC name is (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The structure is a cyclic peptide formed by the connection of L-leucine and trans-4-hydroxy-L-proline through a peptide bond .


Physical And Chemical Properties Analysis

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 226.3 g/mol .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has identified cyclic tetrapeptides with structures similar to Cyclo(L-Leu-trans-4-hydroxy-L-Pro), demonstrating notable antimicrobial and antifungal activities. For instance, a study by (Li et al., 2014) isolated a new cyclic tetrapeptide from mangrove fungi showing moderate to high inhibitory activity against several crop-threatening fungi. Similarly, (Zhou et al., 2014) found a new cyclic tetrapeptide with cytotoxicity and antimicrobial activity.

Metal Ion Complexation and Transport

Studies have also explored the complexation of cyclic peptides with metal ions. (Ozeki et al., 1988) and (Ozeki et al., 2009) investigated the conformation and complexation of cyclic dodecapeptides and octapeptides with alkaline earth metal ions, revealing selective binding and conformational changes upon complexation.

Bioactive Properties

Cyclic dipeptides, structurally similar to Cyclo(L-Leu-trans-4-hydroxy-L-Pro), have been identified with significant bioactivity. For example, (Nishanth et al., 2014) isolated cyclic dipeptides with potent antifungal and anticancer activities. Moreover, (Kgk et al., 2021) studied a marine cyclic dipeptide's protective activity against oxidative damage in breast epithelial cells.

Structural and Conformational Analysis

Numerous studies focus on the conformational properties of cyclic peptides, which could have implications in various scientific applications. (Wang et al., 2000), (Kato et al., 1985), and (Stezowski et al., 1987) have conducted in-depth studies on the conformation of cyclic peptides, offering insights into their structural dynamics.

properties

IUPAC Name

(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIUWVXPQQDMC-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
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Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
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Reactant of Route 6
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Q & A

Q1: What are the potential applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) based on the provided research?

A1: The provided research primarily focuses on identifying Cyclo(L-Leu-trans-4-hydroxy-L-Pro) as a secondary metabolite produced by various microorganisms, including those found in biofouling biofilms [] and symbiotic fungi []. While its specific biological activity hasn't been extensively explored in these studies, the presence of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) alongside other bioactive compounds like diketopiperazines suggests potential applications in areas like:

  • Biofouling control: Understanding the role of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in biofilm formation could lead to developing novel antifouling strategies [].

Q2: What analytical techniques were employed to identify and characterize Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in these studies?

A2: The researchers utilized a combination of techniques for identification and structural elucidation, including:

  • Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 chromatography, and reverse phase HPLC, were employed to isolate Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from complex mixtures [, ].
  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for determining the structure and molecular weight of the isolated compound [, ].

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